molecular formula C10H8F2INO B3034743 1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one CAS No. 2169224-35-3

1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one

Cat. No.: B3034743
CAS No.: 2169224-35-3
M. Wt: 323.08 g/mol
InChI Key: CXZGGGRFTUTDBJ-UHFFFAOYSA-N
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Description

1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one, or 1-DFI, is an organic compound with a wide range of applications in the scientific research field. It is a versatile and powerful synthetic reagent that has been used in numerous studies to investigate the structure and function of biological systems. The compound has been used in a variety of research contexts, including biochemical and physiological research, drug discovery, and drug development.

Scientific Research Applications

Antioxidant Activity Studies

  • Derivatives of ethan-1-one compounds have been studied for their potential antioxidant activities. QSAR-analysis of such derivatives can serve as a basis for designing new potential antioxidants, highlighting the importance of molecular structure parameters like electronic, steric, geometric, and energy descriptors in determining antioxidant efficacy (І. Drapak et al., 2019).

Electrophilic Fluorinating Agents

  • Research on electrophilic fluorinating agents derived from nitrogen heterocycles, including compounds similar to "1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one", provides insight into the synthesis and application of fluorinated compounds, which are critical in various chemical reactions and pharmaceutical applications (R. Banks et al., 1997).

Complex Formation and Structural Studies

  • The formation of complexes between ethane-bridged dimeric ligands and metal cations, such as copper(I) and cobalt(II), has been explored. These studies demonstrate the potential for using similar compounds in the development of complex metal-ligand structures for various applications, including catalysis and materials science (Marie-Thérèse Youinou et al., 1991).

Synthesis of Fluorinated Compounds

  • Research on the synthesis of fluorinated compounds, including methods for introducing fluorine atoms into organic molecules, is crucial for developing pharmaceuticals, agrochemicals, and materials science applications. Studies on direct fluorination and the construction of difluoromethylated compounds offer valuable methodologies that could be applicable to the synthesis and functionalization of "this compound" derivatives (T. Chundawat et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statement P261 is also listed . For more detailed safety information, a Material Safety Data Sheet (MSDS) should be consulted .

Properties

IUPAC Name

1-(3,3-difluoro-4-iodo-2H-indol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2INO/c1-6(15)14-5-10(11,12)9-7(13)3-2-4-8(9)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZGGGRFTUTDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=CC=C2I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one
Reactant of Route 2
1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one
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1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one
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1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one
Reactant of Route 5
1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one

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